1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride
Description
The compound 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a 1,4-diazepane derivative substituted with a 5-ethyl-1,2,4-oxadiazole moiety. The dihydrochloride salt enhances solubility in aqueous media, making it suitable for pharmacological studies. The ethyl group on the oxadiazole ring likely influences lipophilicity and metabolic stability compared to bulkier substituents (e.g., tert-butyl) .
Properties
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-ethyl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-2-10-12-9(13-15-10)8-14-6-3-4-11-5-7-14;;/h11H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSHJRAYEXCIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 210.28 g/mol. Its structural features contribute to its interaction with biological targets.
Pharmacological Actions
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of pharmacological activities including:
- Anticonvulsant : Oxadiazole derivatives have shown efficacy in reducing seizure activity in various animal models.
- Anticancer : Certain oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction.
- Antibacterial : Studies have reported antibacterial properties against both Gram-positive and Gram-negative bacteria.
These activities suggest that this compound may possess similar properties due to its structural similarities with other bioactive oxadiazoles .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some oxadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit acetyl-CoA carboxylases (ACCs), which play a critical role in lipid metabolism .
- Receptor Modulation : Compounds with oxadiazole structures can modulate receptors involved in various physiological processes, potentially leading to therapeutic effects in metabolic disorders .
- Cellular Pathways : The activation or inhibition of specific cellular pathways can result in significant biological outcomes such as apoptosis in cancer cells or modulation of inflammatory responses.
Case Studies
Several studies highlight the potential of oxadiazole-containing compounds:
- A study on related oxadiazoles demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms. The compounds were tested on various cancer cell lines showing promising results .
- Another study focused on the antibacterial properties of oxadiazole derivatives against resistant strains of bacteria, indicating a potential role for these compounds in treating infections that are difficult to manage with conventional antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride with structurally related 1,4-diazepane derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Insights:
Substituent Effects: The ethyl group on the oxadiazole ring (target compound) offers a balance between lipophilicity and steric hindrance, contrasting with the tert-butyl analog, which was discontinued, possibly due to synthesis challenges or poor pharmacokinetics .
Solubility and Stability: The dihydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs, critical for in vivo studies.
Biological Relevance :
- Compounds with sulfonyl groups (e.g., C₁₀H₁₈ClN₃O₃S) may act as protease inhibitors, while oxadiazole-containing analogs are often explored for CNS activity due to their ability to cross the blood-brain barrier .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
